Gabapentin-D10
CAS No.: 1126623-20-8
Cat. No.: VC0196422
Molecular Formula: C9H7D10NO2
Molecular Weight: 181.29
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1126623-20-8 |
---|---|
Molecular Formula | C9H7D10NO2 |
Molecular Weight | 181.29 |
Gabapentin-D10 possesses distinct chemical properties that make it valuable as an analytical reference standard. These properties are summarized in Table 1.
Table 1: Chemical Properties of Gabapentin-D10
Property | Value |
---|---|
Chemical Formula | C₉H₇D₁₀NO₂ |
Molecular Weight | 181.30 g/mol |
CAS Number | 1126623-20-8 |
SMILES String | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C(CN)(CC(O)=O)C([2H])([2H])C1([2H])[2H] |
InChI | 1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |
InChI Key | UGJMXCAKCUNAIE-YXALHFAPSA-N |
Storage Temperature | -20°C (recommended) |
The molecular structure of Gabapentin-D10 maintains the core pharmacophore of gabapentin while incorporating deuterium atoms at specific positions. This strategic deuteration ensures that the compound behaves chromatographically similar to gabapentin while having a distinct mass spectrum that allows for differentiation during mass spectrometric analysis .
Applications in Analytical Chemistry
Internal Standard in Mass Spectrometry
Gabapentin-D10 functions primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. It compensates for variability in:
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Sample preparation efficiency
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Extraction recovery
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Injection volume variations
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Matrix effects in biological samples
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Instrument response fluctuations
These compensatory effects are particularly valuable in clinical and forensic toxicology, where accurate quantification of gabapentin is essential for therapeutic drug monitoring, compliance testing, and postmortem analysis .
Quantitative Analysis in Biological Matrices
In clinical laboratory settings, Gabapentin-D10 enables reliable quantification of gabapentin in various biological matrices:
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Human serum/plasma analysis: Facilitates accurate quantitation of gabapentin alongside other drugs such as buprenorphine, critical for clinical pharmacology and therapeutic monitoring .
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Urine drug testing: Supports pain management and addiction clinic monitoring of patient compliance with treatment programs .
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Forensic toxicology screening: Assists in the analysis of postmortem samples and driving under the influence cases where gabapentin may be present .
The compound's effectiveness stems from its chemical similarity to gabapentin while maintaining a distinct mass spectrum, allowing for reliable internal standardization across various analytical platforms and biological matrices.
Analytical Methods Utilizing Gabapentin-D10
LC-MS/MS Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for gabapentin analysis using Gabapentin-D10 as an internal standard. These methods typically employ:
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Reversed-phase chromatography with C18 columns
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Gradient elution using formic acid-modified mobile phases
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Electrospray ionization (ESI) in positive mode
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Multiple reaction monitoring (MRM) or selected ion monitoring (SIM) for detection
A typical LC-MS/MS method for gabapentin analysis incorporates the following parameters:
Table 2: Representative LC-MS/MS Parameters for Gabapentin Analysis
Parameter | Value |
---|---|
Column Temperature | 40°C |
Flow Rate | 0.8 mL/min |
Mobile Phase A | 0.1% Formic acid in LC-MS grade water |
Mobile Phase B | Acetonitrile (LC-MS grade) |
Initial Composition | 90% A, 10% B |
Gradient | 0-5.0 min: increase to 50% B |
Hold Time | 5.0 min at 50% B |
Post Time | 5.0 min |
Injection Volume | 1.0 μL |
Ion Mode | ESI positive |
Nebulizer Gas | Nitrogen |
Nebulizer Pressure | 40 psi |
Drying Gas Flow | 13 L/min |
Drying Gas Temperature | 350°C |
Capillary Voltage | 4 kV |
These parameters have been optimized for the detection of both gabapentin and Gabapentin-D10, allowing for precise quantification across a wide dynamic range .
Sample Preparation Techniques
Effective sample preparation is critical for accurate gabapentin analysis. Common methods include:
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Protein precipitation: Simple and rapid method for serum/plasma samples using organic solvents like methanol or acetonitrile .
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Solid-phase extraction (SPE): Provides cleaner extracts with reduced matrix effects, especially for complex biological matrices.
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Dilute-and-shoot approaches: Suitable for urine samples, often combined with protein precipitation.
A typical sample preparation protocol involves:
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Addition of Gabapentin-D10 internal standard (typically 10 μg/mL) to the biological specimen
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Protein precipitation using methanol or acetonitrile (3:1 v/v)
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Vortex mixing and centrifugation
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Transfer of supernatant for injection or further processing
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Dilution if necessary to bring samples within calibration range
These protocols achieve efficient extraction of both gabapentin and Gabapentin-D10, maintaining their relative concentration ratios throughout the analytical process .
Quality Control and Method Validation
Analytical methods using Gabapentin-D10 require rigorous validation to ensure accuracy and reliability. Key validation parameters include:
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Linearity: Typically assessed using 7-10 calibration points ranging from 1-1000 ng/mL, with coefficient of determination (R²) values exceeding 0.992 .
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Precision and accuracy: Intra-day and inter-day precision with coefficient of variation (CV) values below 15%, and accuracy within ±20% of target values .
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Limit of detection (LOD) and limit of quantification (LOQ): Method sensitivity often reaches 1 ng/mL (1 pg on-column) with signal-to-noise ratios exceeding 10:1 .
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Selectivity/specificity: Assessment of potential interferences from structurally similar compounds, metabolites, or co-administered medications.
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Matrix effects: Evaluation of ion suppression or enhancement in biological matrices using post-column infusion experiments or post-extraction addition approaches.
The internal standard response should be monitored to ensure adequate performance, with the area of the quantifying ion falling within 50-200% of the average internal standard area of the calibrators .
Concentration | Solvent | Container | Storage Requirements | Typical Use |
---|---|---|---|---|
1.0 mg/mL | Methanol | 1 mL ampule | -20°C | Stock solution preparation |
100 μg/mL | Methanol | 1 mL ampule | -20°C | Direct use as internal standard |
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